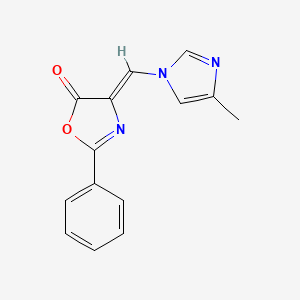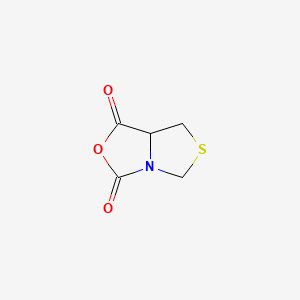
5-Methyl-N-(phenylcarbamoyl)-D-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid is a complex organic compound that features an indole ring, a phenylurea moiety, and a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid typically involves a multi-step process. One common method starts with the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to N-alkylation to introduce the methyl group at the 5-position .
Subsequently, the indole derivative undergoes a reaction with an isocyanate to form the phenylurea moiety. Finally, the propanoic acid side chain is introduced through a series of reactions involving the appropriate reagents and conditions .
Industrial Production Methods
Industrial production of ®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The phenylurea moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Scientific Research Applications
®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and phenylurea moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The propanoic acid side chain may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Phenylurea derivatives: Compounds with similar phenylurea moieties but lacking the indole ring.
Oxindole derivatives: Compounds formed by the oxidation of indole rings, sharing some structural similarities.
Uniqueness
®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid is unique due to its combination of an indole ring, phenylurea moiety, and propanoic acid side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
827612-60-2 |
|---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2R)-3-(5-methyl-1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C19H19N3O3/c1-12-7-8-16-15(9-12)13(11-20-16)10-17(18(23)24)22-19(25)21-14-5-3-2-4-6-14/h2-9,11,17,20H,10H2,1H3,(H,23,24)(H2,21,22,25)/t17-/m1/s1 |
InChI Key |
RDVSDDSQBQVDLF-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)
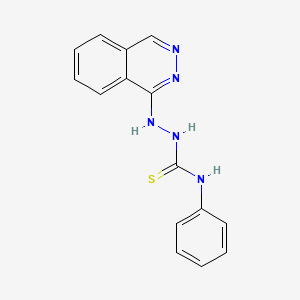
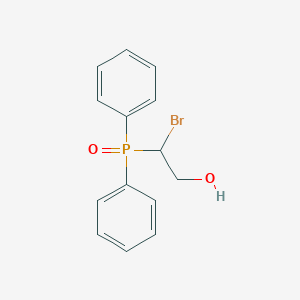
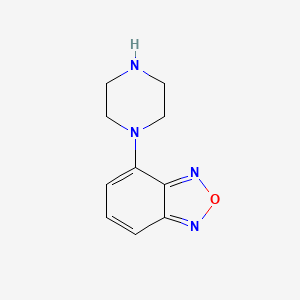
![2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12899044.png)
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)
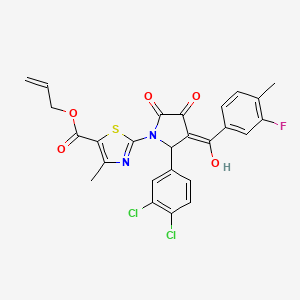


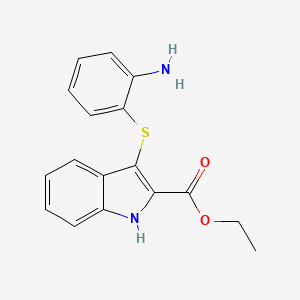
![(5E)-5-{[4-(Diethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12899069.png)
